2-Bromo-3-chloropyridine-4-carboxylic acid

描述

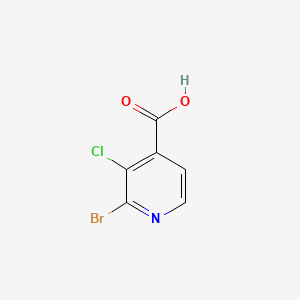

2-Bromo-3-chloropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloropyridine-4-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 3-chloropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

化学反应分析

Types of Reactions: 2-Bromo-3-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines

- Biaryl compounds

- Reduced or oxidized derivatives of the carboxylic acid .

科学研究应用

2-Bromo-3-chloropyridine-4-carboxylic acid is utilized in various fields of scientific research:

作用机制

The mechanism of action of 2-Bromo-3-chloropyridine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carboxylic acid group allows for strong binding interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .

相似化合物的比较

- 2-Bromo-4-chloropyridine-3-carboxaldehyde

- 5-Bromo-2-chloropyridine-4-carboxaldehyde

- 3-Bromo-4-pyridinecarboxaldehyde

Comparison: 2-Bromo-3-chloropyridine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various chemical and biological applications .

生物活性

2-Bromo-3-chloropyridine-4-carboxylic acid is a halogenated pyridine derivative notable for its unique structural features, which include bromine and chlorine substituents along with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications as a building block for bioactive molecules.

- Molecular Formula: C6H3BrClNO2

- Molar Mass: 236.45 g/mol

- Structure: The compound features a pyridine ring with bromine and chlorine atoms at the 2 and 3 positions, respectively, and a carboxylic acid group at the 4 position.

The biological activity of halogenated pyridines often involves their role as electrophiles, allowing them to interact with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins or nucleic acids, potentially altering their function. For instance, the presence of electron-withdrawing halogens can enhance the electrophilic character of the carbon atoms in the pyridine ring, facilitating reactions with biological macromolecules.

Potential Applications

-

Medicinal Chemistry:

- Precursor for Drug Development: The compound is used as an intermediate in synthesizing pharmaceuticals, particularly those targeting enzyme inhibition.

- Antimicrobial and Insecticidal Properties: Derivatives of this compound have shown promise in agricultural applications due to their potential insecticidal activity.

-

Enzyme Mechanism Studies:

- The compound has been utilized in research to study enzyme mechanisms, particularly in understanding how specific substitutions affect enzyme interactions.

-

Synthesis of Bioactive Molecules:

- As a building block, it can be used to create various bioactive molecules that might exhibit therapeutic properties against diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-2-chloropyridine-4-carboxylic acid | C6H3BrClNO2 | Different halogen placement on the pyridine ring |

| 4-Bromo-2-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | Variation in the position of the carboxylic acid group |

| 3-Bromo-6-chloropyridine-2-carboxylic acid | C6H3BrClNO2 | Different halogen and carboxyl group positions |

These compounds demonstrate variations in halogen placement and functional group positioning, significantly influencing their chemical reactivity and potential applications.

Case Studies and Research Findings

Research has indicated that compounds derived from halogenated pyridines can exhibit various biological activities. For example:

- Inhibition Studies: Some studies have shown that related compounds can inhibit specific kinases involved in cancer progression, suggesting that this compound could potentially exhibit similar inhibitory effects if further investigated .

- Antimicrobial Activity: Certain derivatives have been documented to possess antimicrobial properties, which could be extrapolated to suggest potential applications in developing new antibiotics or agricultural chemicals.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-3-chloropyridine-4-carboxylic acid, and how can reaction conditions be optimized for high yield?

The synthesis typically involves bromination of 3-chloropyridine-4-carboxylic acid using bromine or brominating agents (e.g., NBS) under controlled conditions. Key parameters include:

- Catalyst : Use of Lewis acids (e.g., FeBr₃) to enhance regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF or acetic acid) improve halogenation efficiency.

- Temperature : Moderate heating (60–80°C) minimizes side reactions. Industrial methods employ continuous flow reactors for scalability .

Q. What purification techniques are recommended to isolate this compound with high purity?

Post-synthesis purification involves:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) resolves halogenated byproducts.

- HPLC : For analytical-grade purity, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Q. Which analytical methods are suitable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms halogen positions and carboxylic acid proton (δ ~12–13 ppm).

- Mass Spectrometry : ESI-MS identifies molecular ion peaks at m/z 236.45 (M+H⁺).

- FTIR : Bands at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br/C-Cl stretches) .

Advanced Research Questions

Q. How does the positioning of halogens on the pyridine ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 2-bromo and 3-chloro substituents create steric and electronic effects:

- Bromine at C2 : Higher electrophilicity enhances oxidative addition with Pd catalysts.

- Chlorine at C3 : Electron-withdrawing effect stabilizes intermediates but may reduce coupling rates. Comparative studies show that replacing bromine with iodine at C2 improves coupling yields by 15–20% .

Q. How can contradictory data in substitution reactions (e.g., varying yields with different nucleophiles) be systematically resolved?

Contradictions often arise from solvent polarity or nucleophile strength:

- Methodology : Conduct kinetic studies under standardized conditions (e.g., DMSO at 25°C).

- Statistical Analysis : Use ANOVA to compare yields across solvents (polar vs. nonpolar) and nucleophiles (e.g., NH₃ vs. amines).

- DFT Calculations : Predict reaction pathways to identify steric/electronic bottlenecks .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., enzyme inhibitors) from this compound?

- Functionalization : Amidation of the carboxylic acid group with amines (e.g., EDCI/HOBt coupling).

- SAR Studies : Test halogen replacement (e.g., fluorine at C3) to enhance binding affinity.

- In Vitro Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .

Q. Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Unique Features | Reactivity Trends |

|---|---|---|---|

| 3-Bromo-2-chloropyridine-4-carboxylic acid | C₆H₃BrClNO₂ | Bromine at C3 alters steric hindrance | Lower Suzuki coupling efficiency |

| 4-Bromo-2-chloropyridine-3-carboxylic acid | C₆H₃BrClNO₂ | Carboxylic acid at C3 increases solubility | Enhanced nucleophilic substitution |

| 3-Bromo-6-chloropyridine-2-carboxylic acid | C₆H₃BrClNO₂ | Distal halogens reduce electronic effects | Poor oxidation stability |

Halogen positioning critically impacts reactivity and biological activity. Bromine at C2 favors cross-coupling, while chlorine at C3 enhances electrophilicity .

Q. Methodological Guidelines for Data Interpretation

- Contradiction Resolution : Replicate experiments with controlled variables (e.g., solvent purity, catalyst batch).

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in carboxylic acid) to track reaction pathways.

- Bioactivity Validation : Pair in silico docking (AutoDock Vina) with in vitro IC₅₀ measurements for robust SAR conclusions .

属性

IUPAC Name |

2-bromo-3-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSHXCWLVTUTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696392 | |

| Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-39-5 | |

| Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。